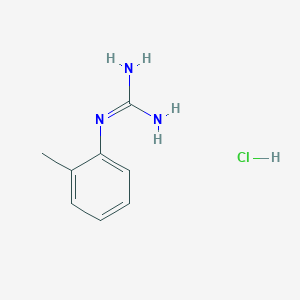

N-o-tolyl-guanidine hydrochloride

Description

Significance of Guanidine (B92328) Core Structures in Chemical Research

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic and strongly nucleophilic functional group. This unique electronic configuration, a nitrogen analog of carbonic acid, imparts a range of valuable properties to molecules that contain it. taylorandfrancis.com The guanidinium (B1211019) cation, formed by the protonation of the guanidine group, is exceptionally stable due to resonance delocalization of the positive charge across all three nitrogen atoms. wikipedia.org This inherent stability and strong basicity (pKa of 13.6) are fundamental to its diverse roles in chemistry. nih.gov

Guanidine derivatives are not merely laboratory curiosities; they are widespread in nature and are integral components of many biologically active molecules. nih.gov The guanidinium group is famously a key feature of the side chain of the amino acid arginine, playing crucial roles in protein structure and function, including enzyme catalysis and protein-protein interactions. wikipedia.orgnih.gov Beyond their natural occurrence, guanidine-containing compounds have been extensively explored and utilized in medicinal chemistry, materials science, and as catalysts in organic synthesis. taylorandfrancis.comresearchgate.net Their ability to form strong hydrogen bonds and interact with anionic species makes them valuable pharmacophores in drug design. nih.gov

Overview of N-o-tolyl-guanidine hydrochloride in Academic Literature

This compound, also known as 1-(2-Methylphenyl)guanidine hydrochloride, is a specific derivative of guanidine that has found its niche in chemical research. cymitquimica.com It is recognized as a key compound and intermediate in the synthesis of more complex, biologically active molecules. chemimpex.comchemimpex.com The presence of the o-tolyl group, a methyl-substituted phenyl ring, introduces specific steric and electronic properties that can be leveraged in the design of targeted compounds.

Academic literature and chemical supplier information highlight its use as a building block in pharmaceutical and agrochemical research. chemimpex.com For instance, it serves as a precursor in the development of analgesics and anti-inflammatory drugs. chemimpex.com Furthermore, its utility extends to biochemical research, where it contributes to the broader understanding of guanidine derivatives and their potential therapeutic applications. chemimpex.com In the field of proteomics, this compound is classified as a biochemical for research purposes. scbt.com

Historical Development and Evolution of Guanidine Chemistry Research

The history of guanidine chemistry dates back to the 19th century. In 1861, Adolph Strecker first prepared guanidine from guanine, a compound isolated from guano, which is the origin of its name. wikipedia.orgbritannica.com This initial discovery laid the groundwork for over a century and a half of research into this fascinating class of compounds.

Early research focused on understanding the fundamental properties and reactivity of guanidine. A significant milestone was the elucidation of its structure. X-ray crystal analysis in 1935 by W. Theilacker revealed that the three nitrogen atoms in the guanidinium ion are identically linked and symmetrically arranged around the central carbon atom, a result of resonance stabilization. britannica.com

The 20th century saw an expansion of research into the applications of guanidine and its derivatives. Petrunkin and Petrunkin in the late 1920s were among the first to study the interaction of guanidinium hydrochloride with proteins. wikipedia.org Later, in the 1930s, Greenstein discovered the potent denaturing effect of guanidinium salts on proteins, a property that remains widely utilized in biochemistry today. wikipedia.orgwikipedia.org The development of synthetic methodologies, such as the Rathke synthesis, further enabled the preparation of a wide variety of substituted guanidines. wikipedia.org Research in the latter half of the 20th century and into the 21st has continued to uncover the diverse biological roles and potential applications of guanidine compounds, from their involvement in neurotransmission to their use in the development of new pharmaceuticals. nih.gov

Current Research Landscape for Substituted Guanidines and Their Hydrochlorides

The field of substituted guanidines and their hydrochloride salts remains an active and dynamic area of research. Current investigations span a wide range of disciplines, reflecting the versatility of the guanidine moiety.

In medicinal chemistry, the focus is on designing and synthesizing novel guanidine-containing compounds with specific biological activities. These efforts have led to the development of drugs for various conditions. nih.gov The ability of the guanidinium group to mimic a protonated primary amine while offering enhanced binding affinity through its charge and hydrogen bonding capabilities makes it an attractive feature in drug design.

In the realm of catalysis, guanidines are employed as strong, non-nucleophilic bases in a variety of organic transformations. taylorandfrancis.com Their tunable basicity, achieved through substitution, allows for fine control over reaction conditions.

Furthermore, research into guanidinium-based materials is a growing field. The unique properties of guanidinium salts are being exploited in the development of ionic liquids, materials for CO2 capture, and as components of energetic materials. researchgate.net The study of guanidinium chloride's chaotropic properties continues to be relevant in understanding protein folding and stability. nih.gov The synthesis of complex, cyclic guanidine structures is also a significant area of contemporary research, with applications in the synthesis of natural products and their analogs. taylorandfrancis.comrsc.org The development of new synthetic methods, such as the use of Lewis acid catalysts for the preparation of substituted guanidines, continues to expand the toolkit available to chemists. google.com

| Chemical Compound | Formula | Molar Mass |

| This compound | C₈H₁₁N₃·HCl | 185.66 g/mol |

| Guanidine | CH₅N₃ | 59.072 g·mol⁻¹ |

| Guanidinium chloride | CH₆ClN₃ | 95.53 g/mol |

| Guanine | C₅H₅N₅O | 151.13 g/mol |

| Arginine | C₆H₁₄N₄O₂ | 174.2 g/mol |

| Urea | CH₄N₂O | 60.06 g/mol |

| Carbonic Acid | H₂CO₃ | 62.03 g/mol |

| Guanidinium thiocyanate | CH₅N₃·HSCN | 118.16 g/mol |

| N-(1-naphthyl) cyanamide (B42294) | C₁₁H₈N₂ | 168.2 g/mol |

| N-methyl-3-ethyl aniline (B41778) | C₉H₁₃N | 135.21 g/mol |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-methylphenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.ClH/c1-6-4-2-3-5-7(6)11-8(9)10;/h2-5H,1H3,(H4,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMCGTVQUBUJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6976-05-2 | |

| Record name | 6976-05-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for N O Tolyl Guanidine Hydrochloride and Analogous Derivatives

Classical Approaches in Guanidine (B92328) Synthesis

Conventional methods for guanidine synthesis have been foundational in organic chemistry, relying on the transformation of various electrophilic reagents. nih.gov These approaches have been widely used but often come with significant drawbacks. nih.govrsc.org

The reaction of an amine with a carbodiimide (B86325) represents a direct and fundamental route to N,N',N''-trisubstituted guanidines. rsc.org This method involves the addition of an amine to the C=N double bond of a carbodiimide. acs.org While direct guanylation of primary aliphatic amines with carbodiimides can be achieved, it often requires harsh conditions without a catalyst. researchgate.net The versatility of this approach is enhanced by the wide commercial availability of various amines and carbodiimides, allowing for the synthesis of diverse guanidine libraries. nih.gov Ytterbium triflate has been shown to be an effective catalyst for the addition of a broad range of amines to carbodiimides under solvent-free conditions, yielding N,N',N''-trisubstituted guanidines in good yields. organic-chemistry.org

Precursors such as thioureas, isothioureas, and cyanamides are extensively used as guanylating agents in classical synthesis. researchgate.netresearchgate.net

Thioureas : These are among the most promising guanylating agents due to their stability and ease of preparation. researchgate.net The synthesis typically involves the reaction of an amine with an isothiocyanate to form a substituted thiourea, which is then converted to the corresponding guanidine. researchgate.net However, this conversion often requires desulfurization, a step that frequently employs toxic heavy-metal salts like mercury(II) chloride, which poses environmental hazards. researchgate.netmdpi.com Despite this, the synthesis from thioureas is often the method of choice in late-stage syntheses. researchgate.net

Isothioureas : S-alkylisothioureas are well-established guanylating reagents, valued for their straightforward preparation and commercial availability. researchgate.netrsc.org They react with amines to form guanidines, often under mild conditions, and can be used to create cyclic guanidines. tandfonline.com

Cyanamides : Cyanamide (B42294) and its derivatives serve as fundamental building blocks for the guanidine core. oup.comnih.gov A direct synthesis of N,N'-di-o-tolyl guanidine has been reported from o-toluidine (B26562) and cyanogen (B1215507) bromide. researchgate.net However, the acute toxicity of reagents like cyanogen bromide makes this approach less desirable. nih.gov The reaction of an amine hydrochloride with an N-disubstituted cyanamide in the presence of a Lewis acid like aluminum chloride is another pathway. google.com

| Precursor | Description | Key Features & Challenges |

| Thioureas | Stable and easily prepared from amines and isothiocyanates. researchgate.net | Features : Good for late-stage synthesis. researchgate.netChallenges : Requires desulfurization, often with toxic mercury salts. researchgate.net |

| Isothioureas | Readily prepared and commercially available guanylating agents. researchgate.net | Features : Versatile for synthesizing various guanidines, including cyclic ones. tandfonline.com |

| Cyanamides | A fundamental building block for the guanidine core. oup.com | Features : Direct route to some guanidines. researchgate.netChallenges : Often involves highly toxic reagents like cyanogen bromide. nih.gov |

More specialized reagents have also been developed for guanylation.

Triflyl Guanidines : Diprotected triflylguanidines are a class of powerful guanidinylating reagents. acs.org The triflyl group acts as an excellent leaving group, facilitating the reaction with amines. rsc.org A significant limitation of this method is the availability of the starting triflyl guanidine precursors. nih.govrsc.org

Carboximidamide Derivatives : Reagents such as pyrazole-1-carboxamidine and its derivatives are commonly used to introduce the guanidine function. nih.govresearchgate.net These reagents often require the use of protecting groups, such as the Boc group, to manage reactivity and simplify purification. rsc.orgresearchgate.net However, these methods can suffer from poor yields and may require multiple synthetic steps with expensive reagents. nih.gov

Novel and Catalytic Synthetic Pathways

In response to the limitations of classical methods, significant research has focused on developing novel and catalytic pathways for guanidine synthesis. nih.gov

Catalytic guanylation, particularly the metal-mediated addition of amines to carbodiimides, has emerged as a highly efficient and atom-economical alternative. rsc.orgrsc.orgresearchgate.net This approach avoids many of the pitfalls of stoichiometric methods. rsc.org

A wide array of metal-based catalysts, including those based on transition metals, main-group metals (e.g., zinc, lithium), and rare-earth metals (e.g., yttrium, scandium), have been successfully employed. nih.govacs.orgacs.org For instance, simple and commercially available compounds like diethylzinc (B1219324) (ZnEt₂) can act as excellent catalyst precursors for the addition of various amines—including aromatic, secondary, and heterocyclic amines—to carbodiimides. nih.govresearchgate.net The mechanism often involves the formation of a metal-amido intermediate, which then undergoes insertion into the carbodiimide C=N bond, followed by protonolysis to release the guanidine product and regenerate the catalyst. nih.govresearchgate.net

Catalytic systems offer several advantages, including milder reaction conditions, higher yields, and the ability to tolerate a wider range of functional groups. rsc.orgorganic-chemistry.org They represent a more sustainable approach by eliminating the need for toxic reagents and minimizing waste production. nih.gov

| Catalytic System | Description | Advantages |

| ZnEt₂ | A commercially available main-group metal catalyst. researchgate.net | Efficient for a wide range of amines and carbodiimides, cheap, and readily available. nih.gov |

| Lanthanide Catalysts (e.g., Y, Sc) | Includes complexes like scandium(III) triflate and yttrium alkyl complexes. acs.orgorganic-chemistry.org | High activity under mild conditions, compatible with various solvents including water. organic-chemistry.org |

| Copper Catalysts | Used in three-component synthesis from cyanamides, arylboronic acids, and amines. organic-chemistry.org | Enables rapid synthesis of trisubstituted N-aryl guanidines. organic-chemistry.org |

Investigation of "Reverse" Reaction Pathways for Substituted Guanidine Hydrochlorides

The conventional synthesis of substituted guanidines often involves the reaction of amines with cyanamide derivatives. However, an alternative "reverse" reaction pathway has been explored to improve yields and simplify purification processes. google.com This method involves the reaction of a mono-substituted cyanamide with a di-substituted amine or its hydrochloride salt. google.com

A key advantage of this approach is the potential for complete conversion to a single desired product, which eliminates the complex separation of unreacted starting materials from the final compound. google.com For example, the reaction of 1-naphthyl cyanamide with N-methyl-3-ethyl aniline (B41778) hydrochloride in chlorobenzene (B131634) results in a near-quantitative yield of the corresponding trisubstituted guanidine, achieving an 81% yield after purification. google.com This process highlights a significant improvement over traditional methods, particularly when dealing with sterically hindered reactants where conventional syntheses may result in low yields. google.com

Expedited Synthetic Routes for N,N′-Di-o-tolylguanidine (DTG)

Researchers have developed rapid and efficient synthetic routes for N,N′-di-o-tolylguanidine (DTG) using readily available starting materials. One such expedited method involves the reaction of o-toluidine with cyanic bromide in ethanol (B145695). researchgate.net This approach provides a straightforward pathway to DTG, which has been investigated for various applications, including as a copper corrosion inhibitor. researchgate.net The synthesis is typically carried out under magnetic stirring, demonstrating a practical and accessible method for producing this disubstituted guanidine. researchgate.net

Directed Synthesis of Specific N-o-tolyl-guanidine Hydrochloride Analogs

The synthesis of specific analogs of this compound is driven by the desire to explore structure-activity relationships for various biological targets. This involves targeted derivatization of the basic guanidine scaffold and the formation of more complex molecular architectures.

Strategies for Derivatization of o-Tolyl Guanidine Scaffolds

The derivatization of the o-tolyl guanidine scaffold has been a key strategy in developing ligands for specific biological receptors. nih.gov Structure-affinity relationship studies for the sigma receptor have shown that modifications to the aryl rings of N,N′-di-o-tolylguanidine (DTG) significantly impact binding affinity. nih.gov

Key findings from these derivatization studies include:

Steric Effects: The affinity for the sigma receptor tends to decrease when ortho substituents on the aryl rings are larger than an ethyl group. nih.gov

Hydrophobicity: Hydrophobic substituents are generally favored over hydrophilic ones at similar positions. nih.gov

Electronic Effects: Electroneutral substituents are preferred over those that are strongly electron-donating or electron-withdrawing. nih.gov

Carbocyclic Replacement: Replacing one or both of the aryl rings with saturated carbocycles like cyclohexyl, norbornyl, or adamantyl can lead to a significant increase in affinity. nih.gov

A general strategy for creating diverse molecular libraries involves the derivatization of pre-formed heterocyclic scaffolds on a solid phase, allowing for high-throughput synthesis. researchgate.net This can involve reactions like nucleophilic aromatic displacements on halogenated core structures to introduce a wide range of functional groups. researchgate.net

Synthesis of Halophenyl and Alkoxyphenyl Substituted Guanidine Derivatives

Building on general derivatization strategies, specific syntheses have targeted halophenyl and alkoxyphenyl substituted guanidines. Combining optimal aromatic and saturated carbocyclic substituents has produced some of the most potent sigma ligands. nih.gov A prime example is N-exo-2-norbornyl-N'-(2-iodophenyl)guanidine, which demonstrates the successful incorporation of a halogenated phenyl ring. nih.gov

The synthesis of more complex structures containing both halo- and alkoxy-phenyl moieties has also been achieved. For instance, the reaction of (2E)-1-(4-bromophenyl)-3-{5-bromo-2-[(prop-2-en-1-yl)oxy]phenyl}prop-2-en-1-one with guanidine hydrochloride under basic conditions in the presence of hydrogen peroxide yields a complex imidazol-4-one derivative. researchgate.net This product, 2-Amino-5-(4-bromophenyl)-5-{5-bromo-2-[(prop-2-en-1-yl)oxy]benzyl}-3,5-dihydro-4H-imidazol-4-one, incorporates both bromophenyl and bromo-allyloxyphenyl groups, showcasing a sophisticated synthetic pathway. researchgate.net

| Reactant 1 | Reactant 2 | Reagents | Product |

|---|---|---|---|

| (2E)-1-(4-bromophenyl)-3-{5-bromo-2-[(prop-2-en-1-yl)oxy]phenyl}prop-2-en-1-one | Guanidine hydrochloride | Potassium hydroxide, Hydrogen peroxide, Ethanol | 2-Amino-5-(4-bromophenyl)-5-{5-bromo-2-[(prop-2-en-1-yl)oxy]benzyl}-3,5-dihydro-4H-imidazol-4-one |

Formation of Pyrimidine-Based Guanidine Adducts

Guanidine and its salts are versatile reagents for constructing nitrogen-containing heterocycles, particularly pyrimidines. nih.gov The synthesis of 2-aminopyrimidines is frequently achieved through the condensation of a guanidine moiety with a three-carbon dielectrophilic component. nih.gov

Several synthetic routes have been established:

Biginelli Reaction: A three-component Biginelli reaction using guanidine hydrochloride, an aldehyde, and a β-ketoester (like ethyl 3-oxo-3-phenylpropanoate) can be employed to create substituted 2-aminopyrimidines. nih.gov

Reaction with Furanones: Guanidine can react with substituted furan-2-ones in ethanol with sodium ethoxide to form pyrimidine (B1678525) rings that are linearly bound to a furan-2-one fragment. nih.gov

Cyclocondensation with Bis-electrophiles: Guanidine hydrochloride salts undergo cyclocondensation reactions with bis-electrophiles such as 1,1,3,3-tetramethoxypropane. nih.gov These reactions, often performed in a microwave vial at elevated temperatures, smoothly yield pyrimido[1,2-a]pyrimidines. nih.gov The use of the hydrochloride salt is crucial for the success of these cyclocondensations. nih.gov

| Synthetic Method | Guanidine Source | Co-reactants | Product Type | Reference |

|---|---|---|---|---|

| Biginelli Reaction | Guanidine hydrochloride | Aldehyde, β-ketoester | 2-Aminopyrimidine | nih.gov |

| Condensation | Guanidine | Substituted furan-2-one | Pyrimidine-furan-2-one adduct | nih.gov |

| Cyclocondensation | Guanidine hydrochloride salt | 1,1,3,3-Tetramethoxypropane | Pyrimido[1,2-a]pyrimidine | nih.gov |

Advanced Spectroscopic and Analytical Characterization of N O Tolyl Guanidine Hydrochloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of N-o-tolyl-guanidine hydrochloride. Both ¹H and ¹³C NMR are employed to map the chemical environment of each atom within the molecule.

In ¹H NMR spectroscopy, the chemical shifts of the protons provide information about their local electronic environment. For instance, the protons on the tolyl group's aromatic ring typically appear in the range of δ 7.0-8.0 ppm, with their exact shifts and splitting patterns dictated by their position relative to the methyl and guanidinium (B1211019) groups. The methyl group protons will resonate at a higher field, typically around δ 2.0-2.5 ppm. The protons attached to the nitrogen atoms of the guanidinium group are often observed as broad singlets due to exchange processes and quadrupole effects from the nitrogen atoms.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The guanidinium carbon (C=N) is particularly characteristic, appearing at a downfield chemical shift, often in the range of 155-170 ppm. researchgate.net The aromatic carbons of the tolyl group will have distinct signals in the aromatic region (typically 120-140 ppm), while the methyl carbon will be found at a much higher field. The precise chemical shifts can be influenced by the solvent and the protonation state of the guanidinium group. nih.gov Studies on related guanidinium compounds show that factors like the concentration of denaturants such as guanidine (B92328) hydrochloride can linearly affect chemical shifts, a factor that must be considered in complex sample matrices. nih.gov

Table 1: Representative NMR Data for Tolyl-Guanidine Derivatives

| Nucleus | Functional Group | Representative Chemical Shift (ppm) |

| ¹H | Aromatic (Ar-H) | 7.0 - 8.0 |

| ¹H | Methyl (Ar-CH₃) | 2.0 - 2.5 |

| ¹H | Amine (NH) | Variable, often broad |

| ¹³C | Guanidinium (C=N) | 155 - 170 researchgate.net |

| ¹³C | Aromatic (Ar-C) | 120 - 140 |

| ¹³C | Methyl (Ar-CH₃) | ~20 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and investigating the fragmentation patterns of this compound. Using electron ionization (EI), the molecule can be ionized and fragmented, providing a unique mass spectrum that serves as a molecular fingerprint.

The mass spectrum of a related compound, N,N'-bis(2-methylphenyl)-guanidine, shows characteristic fragmentation patterns that can be extrapolated to understand the behavior of this compound. nist.gov The molecular ion peak (M⁺) would confirm the compound's molecular weight. Subsequent fragmentation would likely involve the loss of the tolyl group, the guanidinium moiety, or smaller fragments like the methyl group, leading to a series of daughter ions that help to piece together the original structure. In some applications, such as proteomics, guanidine hydrochloride is used as a denaturant, and its presence can be detected as adducts on proteins or peptides in mass spectrometry analysis. researchgate.netresearchgate.net

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Identity |

| 185/186 | [M+H]⁺ (Molecular Ion + Proton) |

| 150 | [M - NH₂]⁺ |

| 91 | [Tolyl]⁺ |

| 60 | [Guanidinium]⁺ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound. epequip.comnih.gov These techniques are complementary and can be used to study the molecule's vibrational modes and conformational states. epequip.com

The FT-IR spectrum of guanidine derivatives typically shows strong absorption bands corresponding to the stretching and bending vibrations of the N-H, C=N, and C-N bonds. researchgate.net The N-H stretching vibrations are usually observed in the region of 3200-3400 cm⁻¹. The C=N stretching vibration of the guanidinium group is a key characteristic and appears around 1635 cm⁻¹. researchgate.net Bending vibrations for N-H and CH₂ groups are also identifiable. researchgate.net The aromatic C-H and C=C stretching vibrations from the tolyl group will also be present in their characteristic regions.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds. The symmetric vibrations of the aromatic ring and the C=N bond are often strong in the Raman spectrum. Conformational changes in the molecule can lead to shifts in the vibrational frequencies, which can be monitored by these techniques.

Table 3: Key Vibrational Frequencies for Guanidine Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | 3200 - 3400 | researchgate.net |

| C-H Stretch (Aromatic) | 3000 - 3100 | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | researchgate.net |

| C=N Stretch | ~1635 | researchgate.net |

| N-H Bend | ~1635 | researchgate.net |

| C=C Stretch (Aromatic) | 1400 - 1600 | |

| C-H Bend | 730 - 770 | uj.ac.za |

Electrochemical Measurement Techniques in Material Interaction Studies

Electrochemical techniques are crucial for studying the interactions of this compound with metal surfaces, particularly in the context of corrosion inhibition. nih.gov Potentiodynamic polarization, electrochemical frequency modulation (EFM), and electrochemical impedance spectroscopy (EIS) are commonly employed. nih.govnih.gov

Potentiodynamic polarization studies can determine if a compound acts as an anodic, cathodic, or mixed-type inhibitor by observing the changes in the corrosion potential (Ecorr) and corrosion current density (icorr). najah.edu For guanidine derivatives used as corrosion inhibitors, they often function as mixed-type inhibitors, reducing both the anodic and cathodic reaction rates. nih.govnih.gov

Electrochemical Impedance Spectroscopy (EIS) provides detailed information about the formation of a protective layer on the metal surface. najah.edu An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon the addition of the inhibitor indicate the formation of an adsorbed protective film that hinders the corrosion process. najah.edu EFM can provide corrosion rates without the need for a Tafel plot extrapolation. nih.gov

Table 4: Electrochemical Parameters for Corrosion Inhibition by Tolyl-Guanidine Derivatives

| Technique | Parameter | Observation with Inhibitor | Implication |

| Potentiodynamic Polarization | Ecorr | Shift in potential | Indicates inhibitor type (anodic/cathodic/mixed) |

| Potentiodynamic Polarization | icorr | Decrease | Reduced corrosion rate |

| EIS | Rct | Increase | Increased resistance to charge transfer |

| EIS | Cdl | Decrease | Formation of a protective film |

Surface Morphological Analysis by Scanning Electron Microscopy and Atomic Force Microscopy

To visualize the effects of this compound on a material's surface, particularly in corrosion studies, Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are utilized. nih.gov These techniques provide high-resolution images of the surface topography.

In the absence of an inhibitor, SEM images of a metal surface exposed to a corrosive environment will typically show significant damage, such as pitting and a rough, uneven surface. When a corrosion inhibitor like a tolyl-guanidine derivative is present, SEM analysis often reveals a much smoother and more uniform surface, indicating the formation of a protective film that prevents the corrosive attack. nih.gov

AFM can provide quantitative data on surface roughness. The root-mean-square (RMS) roughness of the surface is expected to be significantly lower in the presence of the inhibitor compared to the uninhibited surface, confirming the protective action of the compound.

Table 5: Surface Analysis Findings for Corrosion Inhibition

| Technique | Analysis | Surface without Inhibitor | Surface with Tolyl-Guanidine Inhibitor |

| SEM | Morphology | Pitted, rough, damaged | Smoother, more uniform, protected |

| AFM | Topography | High surface roughness | Low surface roughness |

Chromatographic Separation and Detection Methods for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is an essential technique for determining the purity of this compound and for its quantitative analysis in various mixtures. mtc-usa.com Given that guanidine itself lacks a strong chromophore for UV detection, derivatization is often required for sensitive analysis. researchgate.netnih.gov However, direct detection at low wavelengths (e.g., 195 nm) is also possible. mtc-usa.commtc-usa.com

A typical HPLC method would involve a reversed-phase column (like a C18 or a specialized column for polar compounds) and a mobile phase consisting of a mixture of an aqueous buffer (e.g., with formic acid) and an organic solvent like acetonitrile (B52724). mtc-usa.commtc-usa.com The method's parameters, such as the mobile phase composition, flow rate, and detection wavelength, are optimized to achieve good separation and sensitivity. The retention time of the compound is a key identifier, and the peak area is used for quantification against a calibration curve. The limit of detection (LOD) and limit of quantification (LOQ) are important parameters for validating the method's sensitivity. nih.gov

Table 6: Typical HPLC Method Parameters for Guanidine Analysis

| Parameter | Typical Value/Condition | Reference |

| Column | Cogent Diamond Hydride™, 4µm, 100Å | mtc-usa.commtc-usa.com |

| Mobile Phase | 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid | mtc-usa.commtc-usa.com |

| Flow Rate | 1.0 mL/min | mtc-usa.commtc-usa.com |

| Detection | UV at 195 nm | mtc-usa.commtc-usa.com |

| Injection Volume | 1 µL | mtc-usa.commtc-usa.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis in Environmental and Biological Matrices

The detection and quantification of this compound and its derivatives at trace levels in complex environmental and biological samples are critical for understanding their distribution, fate, and impact. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the definitive analytical technique for this purpose, offering unparalleled sensitivity and selectivity. researchgate.netnih.govresearchgate.net The method is particularly well-suited for polar and thermally labile compounds like guanidines, which can be challenging for other techniques such as gas chromatography. thermofisher.com

Methodologies for analyzing guanidinium compounds in matrices like surface water, wastewater, urine, and plasma often involve specific sample preparation steps to mitigate matrix effects, where co-eluting substances can suppress or enhance the analyte's ionization, affecting accuracy. researchgate.netnih.gov Strategies to overcome this include solid-phase extraction (SPE), dilution, or derivatization. researchgate.net For guanidines, pre-column derivatization with agents like benzoin (B196080) or 9,10-phenanthrenequinone can be employed to enhance chromatographic retention on reversed-phase columns and improve ionization efficiency, though direct analysis is also feasible. nih.govthermofisher.comnih.gov

In a typical LC-MS/MS workflow for this compound, a reversed-phase C18 column is commonly used with a mobile phase gradient of acetonitrile or methanol (B129727) and water containing a modifier like formic acid to ensure the analyte is in its protonated, cationic form. researchgate.net The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), where the specific transition from a precursor ion (the molecular ion of N-o-tolyl-guanidine) to a characteristic product ion is monitored. This two-stage mass filtering provides exceptional selectivity, minimizing interference from the complex matrix. researchgate.netnih.gov This approach allows for the development of robust methods with low limits of detection (LOD) and quantification (LOQ), often in the nanomolar (nM) or microgram per liter (µg/L) range. nih.govrsc.org

Table 1: Illustrative LC-MS/MS Parameters for Trace Analysis of Aryl-Guanidine Compounds

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Chromatography | ||

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Separation of analyte from matrix components. |

| Mobile Phase A | 0.1% Formic Acid in Water | Ensures protonation of the guanidine group. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Organic solvent for gradient elution. |

| Flow Rate | 0.2 - 0.4 mL/min | Optimized for column dimensions and separation efficiency. |

| Injection Volume | 1 - 10 µL | Amount of prepared sample introduced into the system. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Efficiently ionizes the basic guanidine moiety. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

| Precursor Ion (Q1) | [M+H]⁺ of N-o-tolyl-guanidine | Selects the mass of the protonated parent molecule. |

| Product Ion (Q3) | Specific fragment ion (e.g., loss of ammonia) | A characteristic fragment used for confirmation and quantification. |

Specialized Biochemical Assays Related to Guanidine Hydrochloride Utility (e.g., DNase, RNase, Protease Assays)

Guanidine hydrochloride is a powerful chaotropic agent and protein denaturant widely employed in molecular biology. promega.com.br Its utility is central to biochemical assays designed to verify the purity and integrity of reagents, particularly those used for nucleic acid and protein isolation. While this compound is not the standard compound used, the underlying principles of these assays are based on the potent denaturing capability of the guanidinium ion, which would be shared by its derivatives. These quality control assays are crucial for ensuring that preparations of enzymes or molecular biology reagents are free from contaminating nuclease (DNase, RNase) and protease activities. promega.com.br

In the context of producing molecular biology-grade materials, guanidine hydrochloride solutions themselves are rigorously tested to be free of these enzymatic contaminants. promega.com.br The primary application of guanidine hydrochloride is as a key component in lysis and sample storage buffers. nih.gov At high concentrations (e.g., 4-6 M), it effectively denatures and inactivates enzymes like RNases and DNases, which are notoriously stable and can rapidly degrade RNA and DNA, respectively, upon cell lysis. nih.govnih.gov This inactivation is critical for preserving the integrity of nucleic acids for downstream applications like RT-qPCR, sequencing, and cloning. nih.gov Similarly, its ability to inactivate proteases protects proteins from degradation during extraction procedures.

The assays themselves often involve incubating the material being tested (e.g., a purified enzyme or a batch of a chemical like guanidine hydrochloride) with a specific substrate and then measuring the degradation of that substrate.

Table 2: Overview of Biochemical Assays Related to Guanidine Hydrochloride's Function

| Assay Type | Purpose | Principle |

|---|---|---|

| RNase Assay | To detect the presence of contaminating Ribonucleases (RNases). | A sample is incubated with an RNA substrate. The integrity of the RNA is then assessed, typically by gel electrophoresis. In the presence of RNases, the RNA will be degraded. Guanidine-HCl buffers are used to prevent this degradation during sample prep. nih.gov |

| DNase Assay | To detect the presence of contaminating Deoxyribonucleases (DNases). | A sample is incubated with a DNA substrate (e.g., plasmid DNA). Degradation of the DNA is monitored via gel electrophoresis. Guanidine-HCl's presence in lysis buffers inactivates endogenous DNases. promega.com.br |

| Protease Assay | To detect the presence of contaminating proteases. | A sample is incubated with a general or specific protein substrate. The degradation of the protein is measured, often by observing the disappearance of a band on an SDS-PAGE gel or using a colorimetric/fluorometric substrate. Guanidine-HCl denatures and inactivates proteases. nih.gov |

Ultraviolet/Visible Spectroscopy for Complex Formation and Quantitative Analysis

Ultraviolet/Visible (UV/Vis) spectroscopy is a versatile and accessible analytical technique used for both the quantitative determination of this compound and for studying its interactions with other molecules. The utility of this technique relies on the presence of a chromophore within the molecule that absorbs light in the UV or visible range. The 'o-tolyl' group in this compound serves as an effective chromophore. barbatti.org

For quantitative analysis, the Beer-Lambert law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By preparing a series of standard solutions of this compound and measuring their absorbance at the wavelength of maximum absorption (λmax), a calibration curve can be constructed to determine the concentration of unknown samples. google.com

UV/Vis spectroscopy is also a powerful tool for studying the formation of non-covalent complexes. barbatti.orgresearchgate.net When this compound interacts with another molecule, such as an anion or a hydrogen-bond acceptor like a phenol, the electronic environment of the tolyl chromophore can be altered. barbatti.org This perturbation often results in a change in the UV/Vis spectrum, such as a shift in the λmax (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) or a change in the molar absorptivity. barbatti.orgresearchgate.net By systematically titrating one component into the other and monitoring these spectral changes, one can determine the stoichiometry and binding affinity (association constant) of the complex formed. researchgate.net For instance, the protonation of the guanidine group or its complexation with an anion can shift the absorption bands, providing a means to sense these interactions. barbatti.org

Table 3: Spectroscopic Data for Phenyl-Guanidine Type Compounds and Their Interactions

| Compound/Complex | Solvent | λmax (nm) | Observation/Interpretation |

|---|---|---|---|

| Phenylguanidine Derivative | Acetonitrile | ~273 nm | Represents the π→π* transition of the aromatic chromophore. researchgate.net |

| Phenylguanidine (Protonated) | Acetonitrile | Blue-shifted vs. neutral | Protonation of the guanidine moiety alters the electronic structure, shifting absorption to higher energies (shorter wavelengths). barbatti.org |

| Phenylguanidine-Anion Complex | Acetonitrile | Red-shifted vs. protonated | Complexation with an anion (e.g., acetate) reduces the effect of the positive charge, shifting absorption back toward lower energies. barbatti.org |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Agmatine |

| Anisoin |

| Benzoin |

| Cimetidine |

| 1,1-dimethylbiguanide |

| DNA (Deoxyribonucleic acid) |

| Formic acid |

| Guanidine |

| Guanidine hydrochloride |

| Guanidinobenzoic acid |

| Methanol |

| Methylguanidine |

| p-Cresol |

| 9,10-phenanthrenequinone |

| Phenol |

| RNA (Ribonucleic acid) |

| Sodium nitroprusside |

| Hydrogen peroxide |

Computational Chemistry and Theoretical Modeling of N O Tolyl Guanidine Hydrochloride Systems

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and optimized molecular geometry of N-o-tolyl-guanidine hydrochloride. mdpi.comscispace.com By employing functionals like B3LYP with basis sets such as 6-311G+(d,p), researchers can determine the most stable three-dimensional arrangement of atoms in the molecule. dergipark.org.tr This process involves minimizing the energy of the system with respect to all geometric parameters, providing crucial information on bond lengths, bond angles, and dihedral angles. mdpi.com

The electronic structure of guanidine (B92328) and its derivatives, including the protonated forms, has been successfully investigated using DFT. researchgate.net These studies reveal how protonation affects the localization of electron density within the molecule. For instance, in related guanidinium (B1211019) compounds, the positive charge is delocalized over the guanidinium group, influencing its interaction with other molecules. The optimized geometry from DFT calculations serves as the foundation for further computational analyses, including the prediction of spectroscopic properties and reactivity. researchgate.net

| Parameter | Calculated Value (DFT/B3LYP/6-311+G(d,p)) | Experimental Value (X-ray) |

| N-N Bond Length | 1.401 Å | 1.41 Å |

| C-N Bond Lengths | 1.34 - 1.37 Å | 1.33 - 1.36 Å |

| C-C Bond Lengths | 1.39 - 1.41 Å | 1.38 - 1.40 Å |

| Source: Data adapted from studies on similar guanidine compounds. dergipark.org.tr |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, allowing for the exploration of its conformational landscape and intermolecular interactions over time. nih.govnih.gov By simulating the motion of the molecule in a solvent environment, typically water, MD can reveal how the molecule flexes and changes its shape. nih.gov This is particularly important for understanding how it might interact with biological targets or other molecules in solution. nih.gov

These simulations can elucidate the role of the tolyl group and the guanidinium headgroup in dictating the molecule's preferred conformations and its interactions with surrounding solvent molecules. researchgate.net The analysis of trajectories from MD simulations can provide information on hydrogen bonding patterns, solvent accessible surface area, and the radius of gyration, all of which are critical for understanding its behavior in different environments. nih.gov

In Silico Evaluation of Active Centers and Adsorption Mechanisms

Computational methods are instrumental in identifying the active centers of this compound and elucidating its adsorption mechanisms onto various surfaces. The guanidinium group, with its delocalized positive charge and hydrogen bond donor capabilities, is a primary active center for interactions. researchgate.net

In silico studies can model the adsorption of the molecule onto surfaces, such as metals, to understand its potential as a corrosion inhibitor. researchgate.net These simulations can reveal the orientation of the molecule on the surface and the nature of the chemical bonds formed. The tolyl group can also play a significant role in adsorption through π-π stacking or hydrophobic interactions. By analyzing the interaction energies and geometries, researchers can predict the efficiency and mechanism of adsorption. researchgate.net

Quantum Chemical Studies of Reactivity, Stability, and Bonding Characteristics (e.g., Frontier Molecular Orbitals, Natural Bond Orbital Analysis)

Quantum chemical calculations provide deep insights into the reactivity, stability, and bonding of this compound. dergipark.org.tr A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sphinxsai.com The energy gap between HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap generally indicates higher reactivity. dergipark.org.tr

| Parameter | Calculated Value (DFT/B3LYP/6-311+G(d,p)) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Energy Gap | 5.0 eV |

| Source: Representative values based on studies of similar aromatic guanidine compounds. dergipark.org.tr |

Molecular Electrostatic Potential (MEP) Mapping for Predicting Reactivity Preferences

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on the surface of this compound and predicting its reactivity towards electrophilic and nucleophilic attack. dergipark.org.tr The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would likely show a region of high positive potential around the guanidinium group due to the delocalized positive charge. The nitrogen atoms of the guanidinium group, depending on their protonation state, and the aromatic ring could exhibit regions of negative potential. This information is crucial for understanding how the molecule will interact with other molecules and its potential binding sites. youtube.com

Theoretical Prediction of Optical Properties and Photosensitizer Potential (e.g., Time-Dependent DFT, Hyperpolarizability Calculations)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for theoretically predicting the optical properties of this compound. aps.orgnih.gov By calculating the electronic excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis absorption spectrum of the molecule. nih.gov This allows for the identification of the electronic transitions responsible for its absorption of light.

Furthermore, calculations of nonlinear optical (NLO) properties, such as hyperpolarizability, can assess the potential of this compound as a photosensitizer or for use in other optical applications. nih.gov These calculations provide insights into how the molecule responds to an external electric field, which is fundamental to its NLO behavior. The presence of the aromatic tolyl group and the charged guanidinium moiety can influence these properties.

Molecular Docking Studies for Ligand-Receptor Interactions and Biological Activity Prediction

Molecular docking is a computational technique used to predict how a molecule, such as a drug candidate, will bind to a specific target protein. semanticscholar.org This method is crucial for understanding ligand-receptor interactions at a molecular level and for predicting the biological activity of a compound before it is synthesized and tested in a lab. semanticscholar.orgnih.gov For derivatives of this compound, these studies have been instrumental in identifying potential therapeutic applications, including antiviral, anticancer, and neurological treatments. nih.govnih.gov

Research Findings on N-o-tolyl-guanidine Derivatives

The guanidine group, a central feature of N-o-tolyl-guanidine, is known for its ability to form strong hydrogen bonds and electrostatic interactions with protein active sites. nih.gov This property is frequently exploited in drug design. Computational studies on various derivatives have revealed key interactions with several important biological targets.

Antiviral Activity: In the search for novel HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), pyrimidine (B1678525) derivatives synthesized using guanidine hydrochloride have been evaluated. nih.gov Docking studies performed on the HIV reverse transcriptase (PDB ID: 4I2P) showed that these compounds exhibit strong binding affinities. For instance, one synthesized quinoline (B57606) derivative demonstrated a high docking score of –10.675 kcal/mol, indicating potent inhibitory potential. nih.gov The docking process was validated by redocking a known inhibitor, which showed a precise docking score and a low root-mean-square deviation (RMSD) of 0.559, confirming the accuracy of the computational model. nih.gov

Anticancer Activity: Derivatives of thiazole (B1198619), which can be synthesized from precursors involving guanidine-like structures, have been identified as potential tubulin polymerization inhibitors. nih.gov Molecular docking into the colchicine (B1669291) binding site of tubulin revealed that these compounds could effectively destabilize the protein. nih.gov The sulfur atom of the thiazole ring and other moieties were found to form noncovalent bonds with key amino acid residues like AsnA101 and AsnB249. nih.gov Some of the synthesized compounds exhibited higher binding energies (ranging from -13.88 to -14.50 kcal/mol) than the reference drug CA-4 (-13.42 kcal/mol), suggesting they could be more potent anticancer agents. nih.gov

Neurological Activity: Analogues of N,N'-di-o-tolylguanidine (DTG) have been synthesized and evaluated as high-affinity ligands for the sigma receptor, which is a target for potential antipsychotic agents. nih.gov While not a direct docking study, the structure-activity relationship findings highlight that the o-tolyl group is a preferred substituent for significant binding. nih.gov Furthermore, computational analysis of arylguanidines, such as meta-chlorophenylguanidine, has been used to explore their interactions as non-competitive antagonists at the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov These studies identified potential allosteric binding sites and specific binding modes, providing a structural basis for their antagonist activity. nih.gov

The tables below summarize the findings from molecular docking studies on various derivatives that incorporate the core guanidine structure, similar to that found in this compound.

| Compound Class | Target Protein (PDB ID) | Key Finding | Docking Score (kcal/mol) | Source |

|---|---|---|---|---|

| Quinoline Derivative | HIV Reverse Transcriptase (4I2P) | Showed strong binding affinity, indicating potential as an NNRTI. | -10.675 | nih.gov |

| Compound | Target Protein | Binding Site | Binding Energy (kcal/mol) | Interacting Residues | Source |

|---|---|---|---|---|---|

| Thiazole Derivative 5c | Tubulin | Colchicine | -13.88 | AsnA101, AsnB249, SerA178 | nih.gov |

| Other Thiazole Derivatives | Tubulin | Colchicine | -13.88 to -14.50 | Not specified | nih.gov |

| Compound Class | Target Protein | Predicted Activity | Key Finding | Source |

|---|---|---|---|---|

| Arylguanidines | α7 Nicotinic Acetylcholine Receptor (nAChR) | Non-competitive antagonist | Identified a potential allosteric binding site and distinct binding modes. | nih.gov |

These studies collectively demonstrate that the structural motif of N-o-tolyl-guanidine is a valuable scaffold in computational drug design. By modifying its structure, researchers can create derivatives that are predicted to bind effectively to a range of important biological targets, paving the way for the development of new therapeutic agents.

Reaction Mechanisms and Catalytic Investigations of Guanidine Compounds

Guanidine (B92328) as a Brønsted Base Catalyst in Organic Transformations

Guanidines are classified as strong organic Brønsted bases due to the remarkable resonance stabilization of their conjugate acids, the guanidinium (B1211019) cations. mdpi.com The basicity of a guanidine can be tuned by the substituents on its nitrogen atoms; for instance, N-substitution with aromatic groups generally lowers the pKa compared to alkyl-substituted or unsubstituted guanidine. mdpi.comresearchgate.net In its hydrochloride salt form, N-o-tolyl-guanidine hydrochloride exists as the protonated guanidinium cation. In a catalytic cycle, the corresponding free base, o-tolylguanidine, can act as a potent Brønsted base, abstracting a proton from a substrate to generate a reactive nucleophile. The resulting N-o-tolyl-guanidinium cation then serves as a counterion or participates in subsequent steps.

The catalytic utility of guanidines as Brønsted bases is evident in various transformations. For example, a chiral analog of the bicyclic guanidine TBD has been shown to catalyze Diels-Alder reactions and promote retro-aldol reactions as a strong Brønsted base. nist.gov While N-o-tolyl-guanidine is a simpler, achiral structure, its fundamental basicity allows it to be considered as a catalyst for base-mediated reactions. For instance, 1,3-di-o-tolylguanidine (B1662265) has been cited as a potential Brønsted base catalyst for the preparation of silylated polyurethanes. scribd.comgoogle.com The catalytic cycle in such a process would involve the guanidine base activating a substrate through deprotonation.

Chiral Guanidine Catalysis in Enantioselective Reactions

Enantioselective catalysis using chiral guanidines is a powerful strategy for synthesizing stereochemically defined molecules. These catalysts incorporate chirality within their molecular framework, allowing them to create a chiral environment around the reactants and control the stereochemical outcome of a reaction. oup.comoup.com Chiral guanidines can act as Brønsted bases, and their protonated forms can engage in specific hydrogen-bonding interactions, guiding the approach of substrates to favor the formation of one enantiomer over the other. oup.com

Numerous asymmetric transformations have been successfully developed using catalysts with complex, chiral guanidine scaffolds. bohrium.com These reactions include acylative kinetic resolutions of racemic alcohols, where the catalyst differentiates between the two enantiomers of the starting material. oup.comoup.com

It is crucial to note that This compound is an achiral molecule. The presence of a tolyl group does not introduce a stereocenter. Therefore, it cannot function as a chiral catalyst on its own to induce enantioselectivity in a reaction between achiral substrates. Its role in asymmetric synthesis would be limited to that of an achiral component, for example, as a basic co-catalyst or as a cation in a system where chirality is provided by another component of the reaction mixture.

Mechanistic Elucidation of Guanidine-Catalyzed Reactions Through Kinetic Studies

Understanding the mechanism of guanidine-catalyzed reactions is essential for optimizing reaction conditions and designing more efficient catalysts. Kinetic and mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), have provided significant insights. diva-portal.org These studies have explored how factors like catalyst structure, basicity, and steric hindrance influence reaction rates and equilibria. wwu.edunih.gov

Research on the thermal guanidine metathesis (TGM) reaction, which involves the exchange of N-substituents, has shown that both steric congestion and the nature of the substituents (alkyl vs. aryl) are critical factors determining the reaction kinetics and thermodynamic equilibrium. wwu.edunih.gov These studies suggest that such reactions can proceed through a dissociative mechanism involving a carbodiimide (B86325) intermediate. wwu.edunih.gov

In catalytic applications, the mechanism often involves more than simple deprotonation. For intramolecular aldol (B89426) reactions, structure-reactivity studies revealed that while basicity is a key factor, it alone does not account for the full catalytic activity. diva-portal.org The ability of the catalyst to facilitate proton shuttling in the transition state is also an essential feature. diva-portal.org For a simple aryl guanidine like o-tolylguanidine, the mechanism in a catalyzed reaction would likely involve the deprotonation of a substrate, with the resulting N-o-tolyl-guanidinium ion stabilizing the generated anionic intermediate through hydrogen bonding.

Exploration of Catalytic Potential and Reaction Mechanisms in Non-Aqueous Media

The interaction between a base and an indicator like bromophthalein magenta E in benzene (B151609) has been used to study the principles of Brønsted-Lowry and Lewis acid-base theories in a non-aqueous environment. nist.gov Such studies, which included di-o-tolylguanidine, help to quantify the strength of organic bases in inert solvents. nist.gov For this compound, its catalytic activity and the operative mechanism would be highly dependent on the non-aqueous medium used, which affects the degree of ion pairing and the catalyst's ability to interact with substrates.

Role of Guanidine Functionality in Carbon Dioxide Fixation Systems

The chemical fixation of carbon dioxide (CO₂) into value-added chemicals is a critical area of sustainable chemistry. Guanidines have emerged as highly effective organocatalysts for this purpose, particularly for the synthesis of cyclic carbonates from CO₂ and epoxides. rsc.orgrsc.org Aromatic guanidines have been shown to form highly active binary catalytic systems for this transformation, capable of operating under mild temperature and pressure conditions. rsc.org

The proposed mechanism involves the guanidine activating the epoxide. Specifically, the N-H groups on the guanidine can form hydrogen bonds with the oxygen atom of the epoxide, making the epoxide more susceptible to nucleophilic attack. rsc.org In the case of this compound, the active catalyst would be its free base form. This base, possessing N-H functionalities, could activate the epoxide ring, while a nucleophile (which could be a co-catalyst like a halide ion, or the carbonate anion formed in situ) attacks one of the epoxide carbons. Guanidinium salts themselves, particularly those with an iodide counter-anion, have been demonstrated to be effective single-component catalysts for the reaction between CO₂ and epoxides. rsc.org

The table below shows the catalytic activity of various aryl guanidine systems in the synthesis of styrene (B11656) carbonate from styrene oxide and CO₂.

| Catalyst System (Guanidine/Co-catalyst) | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| 1,3-diphenylguanidine (B1679371) / TBAB | 100 | 10 | 4 | 98 |

| 1,2,3-triphenylguanidine (B1663917) / TBAB | 100 | 10 | 4 | 99 |

| Aromatic Bis(guanidine) / TBAB | 80 | 10 | 4 | 99 |

*TBAB: Tetrabutylammonium bromide. The data illustrates the high efficacy of aryl guanidines in this transformation.

Investigation of Bifunctionality in Guanidine Catalysts

Bifunctional catalysis, where a single catalyst possesses two distinct functionalities that act in concert, is a powerful concept in catalyst design. Guanidines and their conjugate acids are inherently bifunctional. The neutral guanidine acts as a Brønsted base to deprotonate a nucleophile, while its resulting protonated form, the guanidinium cation, can act as a Brønsted acid or, more commonly, as a hydrogen-bond donor to activate an electrophile. mdpi.com

This dual activation model is a cornerstone of guanidine catalysis. For N-o-tolyl-guanidine, the free base would deprotonate a substrate (e.g., an alcohol or a carbon acid), while the newly formed N-o-tolyl-guanidinium cation, with its multiple N-H protons, can stabilize and activate a reaction partner (e.g., a carbonyl group) through a network of hydrogen bonds. This simultaneous activation of both the nucleophile and the electrophile within a single catalytic complex lowers the activation energy of the reaction. DFT calculations have demonstrated this type of bifunctional activation in various guanidine-catalyzed conjugate addition reactions. researchgate.net This intrinsic bifunctionality is a key reason why even simple guanidines can be effective catalysts for a range of organic transformations.

Research Applications and Emerging Areas in Guanidine Chemistry

Applications in Advanced Materials Science

Guanidine (B92328) derivatives are increasingly being investigated for their utility in the creation of sophisticated materials. Their functions range from catalysts in polymer formation to critical components in the fabrication of microelectronics.

The synthesis of organosilicon guanidine derivatives represents an innovative approach to developing polymeric materials with customized characteristics. These hybrid compounds merge the reactivity of the guanidine group with the properties of silicon-containing molecules.

One significant application is in the curing of polymers that contain alkoxysilyl groups. Organosilicon guanidine compounds act as highly effective catalysts for the curing process, which involves the formation of Si-O-Si bonds chemicalbook.com. This catalytic action is crucial for producing stable and durable silicone-based polymers, adhesives, sealants, and coating materials chemicalbook.com. The incorporation of the guanidine group into a semi-organic silicon structure, such as a siloxane, can yield superior curing outcomes compared to purely organic guanidine derivatives chemicalbook.com.

Furthermore, research has demonstrated the synthesis of both monomeric and polymeric organosilicon derivatives of 1-acetylguanidine. These materials have shown significant potential as sorbents, exhibiting high sorption activity for various heavy and noble metals, including mercury, gold, platinum, and palladium researchgate.net. This opens possibilities for their use in environmental remediation and resource recovery applications.

Chemical Vapor Deposition (CVD) is a fundamental technique for producing high-quality thin films used in semiconductors and other advanced materials. The process relies on volatile precursor compounds that decompose on a substrate to form the desired film. Guanidinate ligands, which are deprotonated forms of guanidine, have emerged as valuable precursors in CVD and the related Atomic Layer Deposition (ALD) processes jos.ac.cn.

The propensity of guanidine derivatives to form stable, volatile complexes with a variety of metals is key to this application jos.ac.cn. These guanidinate complexes can be thermally stabilized enough to be volatilized and transported to a substrate, where they react to deposit a specific metal component. This method is crucial for creating thin films for which suitable precursor compounds are otherwise uncommon or unknown jos.ac.cn. The versatility of guanidinate ligands allows them to coordinate with numerous metal centers across the periodic table, making them a flexible tool for materials scientists developing novel thin films for electronic and optical devices jos.ac.cn.

Chemical Mechanical Polishing (CMP) is a critical planarization process in semiconductor manufacturing that ensures the smooth, flat surfaces necessary for building complex integrated circuits. jos.ac.cnresearchgate.net The CMP process uses a slurry, which is a mixture of abrasive particles and chemical additives, to achieve a synergistic chemical and mechanical removal of material.

Within this context, guanidine compounds, specifically guanidine hydrochloride, have been identified as important additives in advanced CMP slurries, particularly for Through-Silicon-Via (TSV) applications. In these alkaline slurries, guanidine hydrochloride functions as an effective surface-complexing agent. Its primary role is to chemically control the removal rates of different materials on the wafer, such as the copper interconnect, the titanium or tantalum barrier layer, and the silicon dioxide dielectric jos.ac.cn. By tuning the concentration of guanidine hydrochloride, it is possible to achieve desired removal selectivity between these layers. This controlled removal helps to mitigate common CMP defects like "dishing" (the excessive removal of the softer copper) and erosion, leading to superior surface planarity jos.ac.cn. The effectiveness of guanidine hydrochloride in improving removal rate selectivity and reducing surface roughness makes it a valuable component for optimizing advanced CMP processes jos.ac.cn. While specific research on N-o-tolyl-guanidine hydrochloride is less prevalent in public literature, the established function of the parent compound suggests that its derivatives are explored for similar or enhanced complexing and surface modification roles in specialized CMP slurries.

Guanidine Compounds as Corrosion Inhibitors

The ability of guanidine derivatives to adsorb onto metal surfaces and form protective layers makes them excellent candidates for corrosion inhibitors. The nitrogen atoms and π-electrons in the aromatic rings of tolyl-substituted guanidines play a crucial role in this function.

N,N′-Di-o-tolylguanidine (DTG) has been demonstrated to be a highly effective corrosion inhibitor for copper, particularly in acidic environments. Electrochemical studies have shown that DTG can achieve a remarkable inhibition efficiency of over 98% at a concentration as low as 20 x 10⁻⁶ M. This high level of protection is attributed to the strong interaction between the DTG molecules and the copper surface. The performance of the inhibitor increases with its concentration, indicating that a greater surface coverage leads to enhanced protection against corrosive elements.

The following table, based on data from potentiodynamic polarization (PDP) measurements, illustrates the inhibitive performance of DTG on copper in a corrosive acidic solution.

| DTG Concentration (M) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |

| 0 | 115.4 | - |

| 5 x 10⁻⁶ | 18.7 | 83.8 |

| 10 x 10⁻⁶ | 9.8 | 91.5 |

| 15 x 10⁻⁶ | 4.3 | 96.3 |

| 20 x 10⁻⁶ | 2.1 | 98.2 |

This table is generated based on findings reported in scientific literature.

The mechanism by which N,N′-Di-o-tolylguanidine (DTG) protects copper from corrosion involves the adsorption of the molecule onto the metal surface, forming a protective barrier. Studies indicate that this process occurs through chemical adsorption (chemisorption), where strong chemical bonds are formed between the inhibitor and the copper surface. The adsorption behavior of DTG on copper follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface.

Electrochemical measurements, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), reveal that DTG functions as a mixed-type inhibitor. This means it suppresses both the anodic reaction (dissolution of copper) and the cathodic reaction (oxygen reduction) of the corrosion process. The formation of the protective DTG layer on the copper surface impedes the dissolution of copper in the acidic solution. This protective film has been visually confirmed through surface analysis techniques such as scanning electron microscopy (SEM) and atomic force microscopy (AFM), which show a smoother surface morphology on copper treated with the inhibitor compared to an untreated surface.

Research on Guanidine-Based Molecular Glues and Drug Carrier Systems

Molecular glues are small molecules that can induce or stabilize interactions between proteins, thereby modulating their function. nih.govnih.gov This emerging class of therapeutic agents holds promise for targeting proteins that have been considered "undruggable" by traditional means. nih.govnih.gov The guanidinium (B1211019) group, a central feature of this compound, is a key player in the design of molecular glues due to its ability to form strong, multivalent interactions with biomolecules. researchgate.netnih.gov

Guanidinium-based molecular glues leverage the formation of salt bridges and hydrogen bonds to adhere to the surfaces of proteins and other biomolecules. researchgate.netnih.gov These interactions can be particularly strong with acidic amino acid residues like aspartic acid and glutamic acid, as well as with phosphate (B84403) groups found in nucleic acids and phosphorylated proteins. researchgate.net The affinity between a guanidinium group and a carboxyl group is notably stronger than that of an ammonium (B1175870) salt with a carboxyl group. researchgate.net This strong binding capacity allows guanidine-containing molecules to effectively "glue" proteins together or to other molecular targets. researchgate.netnih.gov

Research in this area has led to the development of various guanidinium-based molecular glues with diverse applications. For instance, some have been designed to manipulate biomolecular assemblies and modulate their functions. nih.gov Furthermore, the adhesive properties of guanidinium-rich polymers make them suitable for use as protein adhesives, with the potential to regulate the biological activity of proteins. researchgate.net

In the context of drug delivery, the ability of guanidinium groups to interact with cell membranes is of significant interest. Guanidine-rich transporters are known to facilitate the cellular uptake of various molecular cargoes, including drugs and probes. This property is attributed to the strong interactions between the guanidinium groups and the phosphate-rich surface of cell membranes. researchgate.net By incorporating the this compound moiety into larger drug molecules or delivery systems, it may be possible to enhance their cellular penetration and therapeutic efficacy.

Recent studies have also explored the modification of natural products with guanidine moieties to enhance their therapeutic properties. For example, modifying the natural alkaloid berberine (B55584) with a guanidine group has been shown to improve its ability to bind to RNA and suppress protein expression, highlighting a promising strategy for enhancing the activity of RNA-targeting drugs. rsc.org This approach could potentially be applied to this compound to develop novel therapeutic agents.

Table 1: Examples of Guanidinium-Based Molecular Glues and Their Applications

| Molecular Glue Type | Target Interaction | Potential Application |

| Guanidinium-rich polymers | Protein surfaces | Regulation of protein activity |

| Guanidinium-functionalized dendrimers | Cell membranes | Drug and gene delivery |

| Guanidine-modified natural products | RNA secondary structures | RNA-targeting therapeutics |

Exploration of Guanidine's Metal Complexing Agent Properties

Guanidines and their derivatives, such as this compound, are recognized for their excellent properties as ligands in coordination chemistry. nih.govresearchgate.net The nitrogen-rich structure of the guanidine moiety allows it to coordinate with a wide variety of metal ions, forming stable complexes with diverse structures and applications. researchgate.netsemanticscholar.org The introduction of different substituents onto the guanidine core can modulate its electronic and steric properties, thereby influencing the catalytic activity and stability of the resulting metal complexes. semanticscholar.org

Guanidines can act as neutral ligands or, upon deprotonation, as monoanionic guanidinate ligands. The latter are particularly effective as they form strong, chelated structures with metal centers. nih.gov The electronic flexibility of the guanidinato ligand, arising from significant electron delocalization across its N-C-N framework, contributes to the stabilization of a wide range of metal centers in various oxidation states. nih.gov

The coordination chemistry of guanidine ligands has been explored with a broad spectrum of metals, including:

Main Group Metals: Such as lithium, zinc, and magnesium. nih.gov

Transition Metals: Including copper, nickel, palladium, platinum, and iridium. researchgate.netsemanticscholar.org

Lanthanides: A range of lanthanide complexes with guanidinate ligands have been synthesized and characterized. nih.gov

These metal-guanidine complexes have found applications in various catalytic processes. For example, zinc guanidinate complexes have been investigated for the ring-opening polymerization of lactide, a key process in the production of biodegradable plastics. researchgate.net Copper-guanidine complexes have shown utility as catalysts in atom transfer radical polymerization (ATRP), a versatile method for synthesizing well-defined polymers. researchgate.net Furthermore, iridium(I)-guanidinate complexes have been employed as catalysts for the selective cross-dimerization of alkynes. semanticscholar.org

The specific structure of this compound, with its aryl substituent, could offer unique steric and electronic properties to its metal complexes, potentially leading to novel catalytic activities. The tolyl group may influence the solubility and stability of the complexes in organic solvents, a desirable feature for many catalytic applications.

Table 2: Selected Metal Complexes with Guanidine-Type Ligands

| Guanidine Ligand Type | Metal Ion | Application Area |

| Bis(guanidine) | Copper | Bioinorganic chemistry, enzyme modeling |

| Tris(guanidine) | Zinc, Manganese | Polymerization catalysis |

| Guanidinate | Iridium, Palladium | Organic synthesis, cross-coupling reactions |

Development of Antistatic Agents for Synthetic Fibers

The accumulation of static electricity on the surface of synthetic fibers is a persistent problem in the textile industry, leading to processing difficulties, dust attraction, and discomfort for the wearer. fibre2fashion.comgoogle.com Antistatic agents are chemical compounds applied to fibers to reduce or eliminate static buildup by increasing their surface conductivity. fibre2fashion.com Guanidine derivatives, including guanidine hydrochloride, are known to be effective antistatic agents. chemicalbook.com

The antistatic properties of guanidine compounds stem from their ionic nature. As salts, they can dissociate in the presence of moisture, creating mobile ions on the fiber surface. These ions help to dissipate static charges, preventing their accumulation. fibre2fashion.com Quaternary ammonium salts, which share structural similarities with protonated guanidines like this compound, are also widely used as antistatic agents and are effective in both high and low humidity conditions. google.com

Antistatic agents can be applied to textiles through various methods, including spraying, dipping, or incorporation into the fiber during the spinning process. google.com The effectiveness of an antistatic agent depends on several factors, including its ability to be retained on the fiber surface, its stability to heat and washing, and its compatibility with other finishing agents. google.com

While specific research on this compound as an antistatic agent is not widely documented, its chemical nature as a guanidine salt suggests its potential for this application. The presence of the tolyl group might enhance its affinity for certain synthetic fibers, potentially improving its durability and performance as an antistatic agent. Further research would be needed to evaluate its effectiveness in comparison to existing antistatic treatments.

Guanidine derivatives have also been explored for other functional textile applications. For instance, polyhexamethylene guanidine hydrochloride (PHMG) has been investigated as an antimicrobial agent for synthetic fibers. nih.gov This suggests that multifunctional finishing agents based on guanidine structures could be developed to impart both antistatic and antimicrobial properties to textiles.

Table 3: Comparison of Antistatic Agent Properties

| Antistatic Agent Type | Mechanism of Action | Advantages | Potential Considerations |

| Guanidine Salts | Ionic conduction | Effective charge dissipation | Water solubility may affect durability |

| Quaternary Ammonium Salts | Ionic conduction | Effective in low humidity | Can cause yellowing or corrosion |

| Alkyl Phosphates | Ionic conduction | Good retention on fibers | Less effective in low humidity |

Advanced Studies in Biological and Biomedical Contexts

Molecular Mechanisms of Protein Denaturation and Refolding Induced by Guanidine (B92328) Hydrochloride